molecular formula C10H16N2O2S B3840308 hexyl N-(1,3-thiazol-2-yl)carbamate

hexyl N-(1,3-thiazol-2-yl)carbamate

Cat. No.: B3840308
M. Wt: 228.31 g/mol
InChI Key: SDAJAJRZWIAIAR-UHFFFAOYSA-N
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Description

Thiazoles are a group of organic compounds that contain a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

Thiazoles can be synthesized from primary amines, carbon disulfide, and alpha-halogenoketones . In most cases, meta-chloroperbenzoic acid can replace advantageously H2O2 in acetic acid for the oxidation of thiazolethiones into thiazoliums .


Molecular Structure Analysis

The thiazole ring is aromatic and consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical and Chemical Properties Analysis

Thiazole itself is a pale yellow liquid with a pyridine-like odor . The physical and chemical properties of a specific thiazole derivative would depend on the nature of the substituents attached to the thiazole ring.

Mechanism of Action

Thiazoles and their derivatives show significant biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . They may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Safety and Hazards

The safety and hazards of a specific thiazole derivative would depend on the nature of the substituents attached to the thiazole ring. For example, 2-hexyl-1,3-thiazolane-4-carboxylic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Scientists are actively engaged in designing new biologically active thiazole derivatives . This suggests that thiazole derivatives will continue to be an area of active research in the future.

Properties

IUPAC Name

hexyl N-(1,3-thiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-2-3-4-5-7-14-10(13)12-9-11-6-8-15-9/h6,8H,2-5,7H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAJAJRZWIAIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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